2-Hydrazinylbenzenesulfonamide hydrochloride

Vue d'ensemble

Description

2-Hydrazinylbenzenesulfonamide hydrochloride is a chemical compound characterized by its hydrazine and sulfonamide functional groups. It is a white crystalline solid with a molecular formula of C6H10ClN3O2S and a molecular weight of 223.68 g/mol. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Mécanisme D'action

Target of Action

The primary targets of 2-Hydrazinylbenzenesulfonamide hydrochloride are cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid . Prostaglandins are lipid compounds that have diverse hormone-like effects in the body, including the regulation of inflammation.

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 convert arachidonic acid into prostaglandins This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these processes.

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to a decrease in prostaglandin production . This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these processes . Additionally, some N-arylpyrazole derivatives bearing the sulfonamide moiety, which includes this compound, have shown promising cytotoxicity against certain human tumor cell lines .

Analyse Biochimique

Biochemical Properties

2-Hydrazinylbenzenesulfonamide hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as an intermediate in the synthesis of anti-inflammatory drugs like Celebrex . The compound’s interactions with biomolecules are primarily through its hydrazine and sulfonamide groups, which can form hydrogen bonds and other interactions with active sites of enzymes and proteins.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its role in inhibiting COX enzymes is well-documented, where it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it decomposes at temperatures around 204°C . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation and pain. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects are observed where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes increase the compound’s hydrophilicity, facilitating its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . It can be distributed to various cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylbenzenesulfonamide hydrochloride typically involves the reaction of hydrazine with benzenesulfonamide under acidic conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and controlled environments to maintain consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydrazinylbenzenesulfonamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous conditions.

Substitution: Nucleophilic substitution reactions are carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Production of hydrazine derivatives.

Substitution: Generation of various substituted benzenesulfonamides.

Applications De Recherche Scientifique

2-Hydrazinylbenzenesulfonamide hydrochloride is widely used in scientific research due to its versatile chemical properties. It finds applications in:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: In biochemical studies and enzyme inhibition assays.

Medicine: As a precursor for pharmaceutical compounds and in drug discovery.

Industry: In the production of dyes, pigments, and other chemical intermediates.

Comparaison Avec Des Composés Similaires

2-Hydrazinylbenzenesulfonamide hydrochloride is unique due to its specific combination of functional groups. Similar compounds include:

4-Hydrazinobenzenesulfonamide Hydrochloride: Similar structure but different position of the hydrazine group.

Benzenesulfonamide: Lacks the hydrazine group.

Hydrazine: Does not contain the sulfonamide group.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Activité Biologique

2-Hydrazinylbenzenesulfonamide hydrochloride, a compound with notable biological activity, has garnered attention for its potential therapeutic applications. This article explores the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and its implications in drug development.

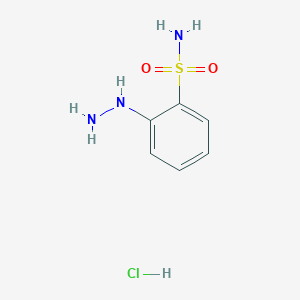

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C6H9N3O2S·HCl

- Molecular Weight : 201.67 g/mol

- CAS Number : 11206245

The compound features a hydrazine functional group attached to a benzenesulfonamide moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. A study demonstrated that derivatives of this compound displayed enhanced activity against human carbonic anhydrases (hCAII, hCAIX, hCAXII), which are linked to several diseases including glaucoma and epilepsy .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cells, including HeLa cells. This inhibition occurs through mechanisms such as cell cycle arrest and apoptosis induction. For example, one study reported that certain derivatives of hydrazinylbenzenesulfonamide exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. For instance, it has been shown to inhibit carbonic anhydrase isozymes effectively .

- Cell Cycle Modulation : Studies have indicated that treatment with this compound can lead to cell cycle arrest at various phases (G1/S or G2/M) in cancer cells, thereby preventing their proliferation .

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment. This suggests its potential utility in treating bacterial infections resistant to conventional therapies.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against HeLa and other cancer cell lines. The study found that derivatives of this compound induced significant cytotoxic effects with GI% values exceeding 100% in certain cases, indicating a strong antiproliferative effect .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 8 | Penicillin |

| Escherichia coli | 16 | Ampicillin |

| Pseudomonas aeruginosa | 32 | Ciprofloxacin |

Table 2: Anticancer Activity Against HeLa Cells

| Compound Derivative | IC50 (µM) | Cell Cycle Phase Arrested |

|---|---|---|

| Compound A | 5 | G2/M |

| Compound B | 10 | S |

| Compound C | 7 | G1 |

Propriétés

IUPAC Name |

2-hydrazinylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.ClH/c7-9-5-3-1-2-4-6(5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQMMBHDIDLJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695961 | |

| Record name | 2-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-19-6 | |

| Record name | Benzenesulfonamide, 2-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.